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2-Iodo-6-methylpyridine-4-sulfonyl chloride
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Overview
Description
2-Iodo-6-methylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClINO2S and a molecular weight of 317.53 g/mol . This compound is known for its applications in various chemical reactions and is often used as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Iodo-6-methylpyridine-4-sulfonyl chloride typically involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with optimized conditions for scalability and cost-effectiveness.
Chemical Reactions Analysis
2-Iodo-6-methylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-6-methylpyridine-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methylpyridine-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often catalyzed by specific catalysts or under specific conditions to achieve the desired products .
Comparison with Similar Compounds
2-Iodo-6-methylpyridine-4-sulfonyl chloride can be compared with other similar compounds such as:
2-Chloro-4,6-dimethylpyridine-3-sulfonyl chloride: This compound has similar reactivity but different substituents on the pyridine ring.
Pyridine-3-sulfonyl chlorides: These compounds share the sulfonyl chloride functional group but differ in the position and type of substituents on the pyridine ring.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and applications in various chemical reactions.
Properties
Molecular Formula |
C6H5ClINO2S |
---|---|
Molecular Weight |
317.53 g/mol |
IUPAC Name |
2-iodo-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClINO2S/c1-4-2-5(12(7,10)11)3-6(8)9-4/h2-3H,1H3 |
InChI Key |
UWZDQKTYSSDSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)I)S(=O)(=O)Cl |
Origin of Product |
United States |
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